molecular formula C11H19NO4 B1383914 Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate CAS No. 1824026-76-7

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate

Cat. No.: B1383914
CAS No.: 1824026-76-7
M. Wt: 229.27 g/mol
InChI Key: SKZKAWFIPIMDPA-UHFFFAOYSA-N
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Description

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate is a chemical compound with the molecular formula C11H19NO4. It is known for its unique structure, which includes an oxazepane ring, a tert-butyl group, and a carboxylate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) for Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor molecule in the presence of a base and a solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the oxazepane ring or other functional groups.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are the subject of ongoing research to fully understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 6-Oxo-1,4-Oxazepane-4-Carboxylate: This compound has a similar structure but lacks the methyl group at the 5-position.

    Tert-Butyl 5-Methyl-1,4-Oxazepane-4-Carboxylate: This compound lacks the oxo group at the 6-position.

Uniqueness

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate is unique due to the presence of both the methyl and oxo groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds.

Properties

IUPAC Name

tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-8-9(13)7-15-6-5-12(8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZKAWFIPIMDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate
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Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate
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Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate
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Reactant of Route 6
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